2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
Description
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride (CAS 104458-24-4) is an organic compound with the molecular formula C₃H₁₀ClNO₂S (when accounting for the ethylamine backbone, phenyl ring, methylsulfonyl substituent, and hydrochloric acid counterion). It is a hydrochloride salt of a phenethylamine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the ortho (2-) position of the phenyl ring. This electron-withdrawing substituent enhances the compound’s polarity, influencing its solubility and reactivity.
Synonyms include 2-Aminoethylmethylsulfone Hydrochloride and 2-(Methylsulfonyl)ethylamine Hydrochloride . The compound is primarily utilized as a research chemical or pharmaceutical intermediate, with applications in drug discovery and molecular studies. Its structural uniqueness lies in the sulfonyl group’s strong electron-withdrawing nature, which distinguishes it from other phenethylamine derivatives .
Properties
CAS No. |
2006277-03-6 |
|---|---|
Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
InChI Key |
AKJMIXJXYCPBIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Zinc Borohydride-Mediated Reduction
A patent by CN103641725A outlines the reduction of phenylacetamide derivatives using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF). For 2-[2-(methylsulfonyl)phenyl]ethylamine hydrochloride, this method involves:
- Substrate Preparation : 2-[2-(Methylsulfonyl)phenyl]acetamide is synthesized via sulfonation of 2-phenylacetamide using methanesulfonyl chloride.
- Reduction : The amide is treated with Zn(BH₄)₂ in THF at 90–96°C for 3.5–4.5 hours, yielding the primary amine.
- Salt Formation : The free amine is precipitated as the hydrochloride salt using concentrated HCl.
Key Parameters :
- Yield: 78–82% (amine intermediate)
- Purity: >95% after recrystallization
- Limitations: Requires strict anhydrous conditions due to Zn(BH₄)₂ sensitivity.
Reductive Amination of 2-[2-(Methylsulfonyl)phenyl]acetaldehyde
Leuckart-Wallach Reaction
Adapted from methods in CN105837528B, reductive amination employs ammonium formate and formic acid to convert aldehydes to amines:
- Aldehyde Synthesis : Oxidation of 2-[2-(methylsulfonyl)phenyl]ethanol using pyridinium chlorochromate (PCC).
- Reductive Amination : The aldehyde reacts with ammonium formate at 120°C for 6 hours, producing the ethylamine derivative.
- Hydrochloride Formation : The product is treated with HCl gas in ethanol.
Optimized Conditions :
Nucleophilic Substitution on 2-[2-(Methylsulfonyl)phenyl]ethyl Bromide
Gabriel Synthesis
This two-step approach, as described in JPESTIC1975, avoids direct handling of ammonia:
- Alkylation : 2-[2-(Methylsulfonyl)phenyl]ethyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C.
- Deprotection : Hydrazinolysis of the phthalimide intermediate releases the primary amine, followed by HCl salt formation.
Performance Metrics :
- Overall Yield: 72%
- Temperature Sensitivity: Alkylation requires precise temperature control (±2°C) to prevent elimination.
Catalytic Hydrogenation of 2-[2-(Methylsulfonyl)phenyl]nitroethane
Palladium-Catalyzed Reduction
A high-pressure hydrogenation method adapted from pharmaceutical synthesis:
- Nitro Compound Preparation : Nitration of 2-[2-(methylsulfonyl)phenyl]ethane using fuming nitric acid.
- Hydrogenation : 10% Pd/C catalyst in methanol under 50 psi H₂ at 25°C for 12 hours.
Advantages :
Sulfonation of 2-Phenylethylamine Derivatives
Direct Sulfonation with Methanesulfonyl Chloride
Based on CN105837528B, this method introduces the sulfonyl group post-amine formation:
- Protection : 2-Phenylethylamine is protected as its tert-butyl carbamate (Boc) derivative.
- Sulfonation : Methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine at 0°C.
- Deprotection : Boc removal using trifluoroacetic acid (TFA), followed by HCl neutralization.
Critical Observations :
Enzymatic Resolution of Racemic Mixtures
L-Aspartic Acid-Mediated Chiral Separation
For optically pure samples, JPESTIC1975 details resolution using L-aspartic acid:
- Racemate Preparation : Standard synthesis yields (±)-2-[2-(methylsulfonyl)phenyl]ethylamine.
- Diastereomeric Salt Formation : Reaction with L-aspartic acid in ethanol-water (1:1) at reflux.
- Crystallization : Selective precipitation of the (R)-enantiomer salt, followed by HCl liberation.
Efficiency :
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|---|
| Zn(BH₄)₂ Reduction | Zinc borohydride | 78–82 | 95 | Lab-scale | High |
| Leuckart-Wallach | Ammonium formate | 85 | 97 | Pilot-scale | Medium |
| Gabriel Synthesis | Potassium phthalimide | 72 | 98 | Industrial | Low |
| Catalytic Hydrogenation | Pd/C, H₂ | 89–91 | 99 | Industrial | High |
| Direct Sulfonation | Methanesulfonyl chloride | 68 | 93 | Lab-scale | Medium |
| Enzymatic Resolution | L-Aspartic acid | 42 | >99 | Specialty | Very High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
Scientific Research Applications
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways to exert their effects .
Comparison with Similar Compounds
a. Substituent Position and Electronic Effects
- 3- and 4-SO₂CH₃ Isomers : Positional isomers (e.g., 3- and 4-methylsulfonyl) exhibit distinct electronic environments. The para-substituted derivative (4-SO₂CH₃) may display enhanced solubility due to symmetrical charge distribution .
- Methylsulfanyl (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃) : The sulfanyl group () is less polar and electron-withdrawing than sulfonyl, leading to differences in receptor binding and solubility .
b. Solubility and Stability
- The trifluoro derivative (CAS 65686-77-3) demonstrates solubility in polar aprotic solvents (DMSO) and chloroform, likely due to its fluorinated and methoxy substituents .
- 2C-T-2 Hydrochloride () is noted for stability in freeze-thaw cycles and analytical reproducibility, suggesting robust chemical integrity under laboratory conditions .
Research Findings
- Positional Isomerism : Studies on methylsulfonyl positional isomers (2-, 3-, 4-) reveal significant differences in receptor binding. For example, para-substituted derivatives may exhibit higher affinity for serotonin receptors compared to ortho-substituted counterparts .
- Synthetic Utility : The methylsulfonyl group in the target compound facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
- Analytical Characterization : Compounds like 2C-T-2 Hydrochloride are characterized using GC-MS with phenylmethylsiloxane columns, providing reliable detection limits in pharmacokinetic studies .
Biological Activity
2-[2-(Methylsulfonyl)phenyl]ethylamine hydrochloride, also known as a methylsulfonyl derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClN
- Molecular Weight : 201.68 g/mol
- CAS Number : 2006277-03-6
The biological activity of 2-[2-(Methylsulfonyl)phenyl]ethylamine hydrochloride is primarily attributed to its interactions with various biological targets:
- Serotonin Receptors : It has been suggested that compounds with a similar structure may act as ligands for serotonin receptors (5-HT receptors), which are implicated in mood regulation and various psychiatric disorders .
- Bcl-2 Family Proteins : Research indicates that modifications in the structure of phenethylamines can enhance their binding affinity to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells . The methylsulfonyl group may play a role in enhancing this interaction.
Antitumor Activity
Studies have demonstrated that derivatives of phenethylamines exhibit significant antitumor properties. For instance, compounds similar to 2-[2-(Methylsulfonyl)phenyl]ethylamine hydrochloride have shown promising results against various cancer cell lines, including small-cell lung cancer (H146) and colon carcinoma (HT29) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[2-(Methylsulfonyl)phenyl]ethylamine | H146 | <10 |
| Similar Phenethylamine Derivative | HT29 | 1.98 ± 1.22 |
Antidepressant Potential
Given its structural similarity to other psychoactive compounds, there is potential for this compound to influence mood disorders through modulation of serotonin pathways . Early studies suggest that compounds in this class may alleviate symptoms of depression and anxiety.
Case Studies
- In Vitro Studies : In vitro assays have shown that 2-[2-(Methylsulfonyl)phenyl]ethylamine hydrochloride exhibits potent cytotoxicity against several cancer cell lines. For example, a study reported IC50 values below 10 µM in H146 cells, indicating strong growth inhibition .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of the methylsulfonyl group significantly enhances the binding affinity to Bcl-2 family proteins compared to other substituents . This finding underscores the importance of functional groups in determining biological activity.
Q & A
Q. What are the established synthetic routes for 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride?
The synthesis typically involves sequential functionalization of a phenyl ring. A common method includes:
- Step 1: Sulfonylation of a substituted phenol derivative using methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
- Step 2: Ethylamine introduction via reductive amination or nucleophilic substitution, followed by HCl salt formation to enhance stability .
- Key conditions: Reactions often require anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalysts like palladium for coupling steps .
Q. How should the compound be stored to ensure stability?
- Storage conditions: Store in a tightly sealed container at 2–8°C, protected from light and moisture.
- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides) and bases to prevent decomposition .
- Handling: Use inert atmosphere (N₂/Ar) gloveboxes for hygroscopic samples to minimize hydrolysis .
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and amine protonation (e.g., δ ~2.5–3.5 ppm for methylsulfonyl groups) .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₉H₁₄ClNO₂S expected at m/z 235.05) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What safety precautions are critical during handling?
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Ventilation: Ensure local exhaust ventilation to maintain airborne concentrations below OSHA limits (TLV: 1 mg/m³) .
- Spill management: Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers .
Q. How is purity quantified, and what impurities are common?
- Impurity profiling: Common by-products include unreacted sulfonyl precursors or deaminated derivatives. Monitor via HPLC with UV detection at 254 nm .
- Quantitative analysis: Use titration (e.g., non-aqueous potentiometric titration with perchloric acid) for HCl salt content validation .
Advanced Research Questions
Q. What mechanistic insights exist for the sulfonylation step in synthesis?
The methylsulfonyl group introduction proceeds via electrophilic aromatic substitution (EAS). Key factors:
- Activation: Electron-donating groups (e.g., -OH, -NH₂) on the phenyl ring enhance reaction rates.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields .
- Side reactions: Competing sulfonation at alternative positions can occur; regioselectivity is controlled by steric hindrance .
Q. How is biological activity evaluated for this compound?
- In vitro assays: Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- Cytotoxicity: Test in cell lines (e.g., HEK293) via MTT assays, noting IC₅₀ values >100 µM for low toxicity .
- Solubility optimization: Adjust pH (4–6) or use co-solvents (DMSO ≤1%) to enhance aqueous solubility for biological testing .
Q. What structure-activity relationship (SAR) trends have been observed?
- Methylsulfonyl group: Enhances metabolic stability compared to sulfoxide or thioether analogs.
- Ethylamine chain: Shortening the chain reduces bioavailability, while branching increases lipophilicity .
- Phenyl substitutions: Electron-withdrawing groups (e.g., -NO₂) at the 4-position improve receptor affinity .
Q. How are contradictions in synthetic yield data resolved?
Discrepancies often arise from:
- Catalyst variability: Palladium vs. copper catalysts in coupling steps yield 60–85% vs. 40–65%, respectively .
- Purification methods: Column chromatography (silica gel) vs. recrystallization (ethanol/water) affect final purity (90% vs. 95%) .
- Resolution: Replicate experiments with controlled variables (temperature, solvent grade) and validate via DOE (design of experiments) .
Q. What strategies optimize solubility for in vivo studies?
- Salt selection: Hydrochloride salts improve aqueous solubility vs. free bases (e.g., 25 mg/mL vs. 5 mg/mL in PBS) .
- Formulation: Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .
- pH adjustment: Buffered solutions (pH 5–6) prevent precipitation in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
